molecular formula C14H16N2O2 B8111922 1-Methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one

1-Methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one

Cat. No.: B8111922
M. Wt: 244.29 g/mol
InChI Key: KSTKBIKZMQMAMQ-UHFFFAOYSA-N
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Description

1-Methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one is a synthetic organic compound that belongs to the piperazine family This compound features a piperazine ring substituted with a methyl group and a 2-(4-methylphenyl)-2-oxoethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one can be synthesized through several methods. One common approach involves the condensation of 1-methylpiperazine with 4-methylbenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized and oxidized to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale batch reactions. The process includes:

    Condensation Reaction: Mixing 1-methylpiperazine and 4-methylbenzaldehyde in the presence of an acid catalyst.

    Cyclization: Heating the mixture to promote cyclization.

    Oxidation: Using an oxidizing agent such as hydrogen peroxide or potassium permanganate to achieve the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-Methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

    1-Methylpiperazine: A simpler analog without the 2-(4-methylphenyl)-2-oxoethylidene moiety.

    4-Methylbenzaldehyde: A precursor in the synthesis of the target compound.

    Piperazine: The parent compound of the piperazine family.

Uniqueness: 1-Methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a substituted phenyl group makes it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

IUPAC Name

1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-3-5-11(6-4-10)13(17)9-12-14(18)16(2)8-7-15-12/h3-6,9,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTKBIKZMQMAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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